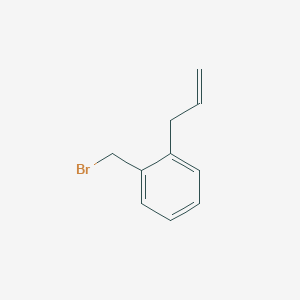

1-Allyl-2-(bromomethyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-2-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c1-2-5-9-6-3-4-7-10(9)8-11/h2-4,6-7H,1,5,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTCCVABHGLOWIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120906-16-3 | |

| Record name | 1-(bromomethyl)-2-(prop-2-en-1-yl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Reaction Mechanisms of 1 Allyl 2 Bromomethyl Benzene

Nucleophilic Substitution Reactions at the Bromomethyl Center

The bromomethyl group, being attached to a benzene (B151609) ring, classifies 1-Allyl-2-(bromomethyl)benzene as a primary benzylic halide. Such compounds are known to be highly reactive towards nucleophilic substitution due to the electronic stabilization provided by the adjacent aromatic system.

The substitution of the bromine atom in this compound can proceed through either a unimolecular (SN1) or a bimolecular (SN2) pathway, with the operative mechanism being highly dependent on the reaction conditions. reddit.comyoutube.com

SN2 Pathway : As a primary halide, the carbon atom bearing the bromine is sterically unhindered, which strongly favors the SN2 mechanism. reddit.com In this concerted process, a nucleophile attacks the electrophilic carbon from the backside, leading to the simultaneous displacement of the bromide leaving group. The transition state of this reaction is significantly stabilized by the conjugation of the developing p-orbital with the π-system of the benzene ring, which lowers the activation energy and accelerates the reaction rate compared to a typical primary alkyl halide. youtube.com

SN1 Pathway : Despite being a primary halide, an SN1 mechanism is also plausible. This pathway involves the initial, rate-determining departure of the bromide ion to form a primary benzylic carbocation. This carbocation intermediate is substantially stabilized by resonance, as the positive charge is delocalized over the ortho and para positions of the benzene ring. youtube.com While primary carbocations are typically very unstable, this resonance stabilization makes its formation accessible, particularly under favorable conditions. youtube.com

The competition between these two pathways is governed by several factors, including the strength of the nucleophile and the nature of the solvent. reddit.comyoutube.comstackexchange.com Strong nucleophiles will favor the bimolecular SN2 reaction, whereas weaker nucleophiles (e.g., water, alcohols) and polar, ionizing solvents that can stabilize the carbocation intermediate will promote the SN1 pathway. youtube.comstackexchange.com

| Factor | Favors SN1 Pathway | Favors SN2 Pathway | Rationale |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, N₃⁻) | Strong nucleophiles are kinetically aggressive and attack the electrophilic carbon before the leaving group can depart on its own. youtube.com |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone (B3395972), DMSO) | Polar protic solvents stabilize the carbocation intermediate and the leaving group anion through hydrogen bonding, facilitating the SN1 process. Polar aprotic solvents do not solvate the nucleophile as strongly, increasing its reactivity for SN2 attack. reddit.com |

| Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary | The substrate is a primary benzylic halide, which is sterically accessible for SN2 attack but also forms a resonance-stabilized carbocation for SN1. masterorganicchemistry.com |

A wide array of nucleophiles can be employed to displace the bromide in this compound, leading to the formation of various derivatives. The choice of reaction conditions dictates the efficiency and mechanistic pathway of the substitution.

Common Nucleophiles and Products:

Hydroxides (OH⁻) and Alkoxides (RO⁻) : Yield benzyl (B1604629) alcohols and benzyl ethers, respectively.

Thiolates (RS⁻) : Form thioethers.

Cyanide (CN⁻) : Results in the formation of a nitrile, extending the carbon chain.

Azide (B81097) (N₃⁻) : Produces an organic azide, which can be further reduced to an amine.

Amines (RNH₂) : Lead to the formation of secondary amines.

Carboxylates (RCOO⁻) : Form ester derivatives.

To achieve a selective SN2 reaction, conditions typically involve a strong nucleophile in a polar aprotic solvent like dimethylformamide (DMF) or acetone. Conversely, to favor an SN1 pathway, the reaction would be conducted with a weak nucleophile in a polar protic solvent, such as ethanol (B145695) or a water/ethanol mixture. stackexchange.com

Allylic halides are well-known for undergoing nucleophilic substitution with allylic rearrangement, where the incoming nucleophile attacks the carbon at the opposite end of the double bond (the γ-position), causing a shift in the double bond's position (termed SN1' or SN2' reactions). spcmc.ac.in

However, in the case of this compound, such rearrangement is not a significant competing pathway. The nucleophilic attack occurs almost exclusively at the benzylic carbon. The primary reason for this selectivity is the high stability of the benzylic position. Any rearrangement that would involve the benzene ring in a manner analogous to an allylic shift would disrupt the ring's aromaticity, a process that is highly energetically unfavorable. The resonance-stabilized benzylic carbocation formed in an SN1 process is more stable than any potential rearranged allylic cation, and it reacts almost exclusively at the benzylic carbon. spcmc.ac.in

Reactions Involving the Allyl Group

The allyl group provides a second site of reactivity in the molecule, primarily through its carbon-carbon double bond.

The double bond of the allyl group can undergo electrophilic addition reactions typical of alkenes. This reactivity is generally distinct from that of the aromatic ring, which requires specific catalysts to undergo electrophilic substitution and is resistant to addition reactions that would break its aromaticity. youtube.com Therefore, it is possible to selectively target the allyl group with electrophilic reagents under mild conditions.

| Reagent | Reaction Type | Expected Major Product (Following Markovnikov's Rule) |

| HBr | Hydrobromination | 1-(2-Bromo-1-propyl)-2-(bromomethyl)benzene |

| HBr, peroxides | Radical Hydrobromination | 1-(3-Bromo-1-propyl)-2-(bromomethyl)benzene |

| Br₂ in CCl₄ | Halogenation | 1-(2,3-Dibromopropyl)-2-(bromomethyl)benzene |

| H₂O, H₂SO₄ (cat.) | Acid-Catalyzed Hydration | 1-(2-(Bromomethyl)phenyl)propan-2-ol |

In these reactions, the electrophile (e.g., H⁺ from HBr) adds to the terminal carbon of the double bond to form the more stable secondary carbocation, which is then attacked by the nucleophile (e.g., Br⁻), following Markovnikov's rule. libretexts.org Radical additions, such as with HBr in the presence of peroxides, would proceed via an anti-Markovnikov mechanism.

The proximate positioning of the reactive bromomethyl group and the allyl group makes this compound a suitable precursor for intramolecular cyclization and annulation reactions to form new ring systems. These reactions often involve converting one of the groups into a nucleophile or an electrophile that can be attacked by the other.

One significant application of this structural motif is in the synthesis of 1,2-dihydronaphthalenes, which constitutes an annulation reaction where a new six-membered ring is fused to the existing benzene ring. While direct cyclization of this compound can be challenging, related substrates are used in catalytic processes to achieve this transformation. For instance, cobalt(III)-carbene radical intermediates generated from o-styryl N-tosyl hydrazones can undergo ring-closure to form dihydronaphthalenes. nih.gov This illustrates the potential of the ortho-allyl aromatic framework to undergo annulation.

Other potential pathways include:

Radical Cyclization : Treatment with radical initiators (e.g., AIBN) and a radical mediator like tributyltin hydride could induce an intramolecular cyclization. The initial radical would form at the bromomethyl position and could then add across the double bond of the allyl group to form a five- or six-membered ring. Sequential radical cyclizations have been demonstrated in related systems. researchgate.net

Lewis Acid-Catalyzed Cyclization : The use of a Lewis acid could activate the allyl double bond towards electrophilic attack by the aromatic ring (an intramolecular Friedel-Crafts alkylation), leading to a cyclized product.

These cyclization strategies highlight the synthetic utility of this compound as a building block for constructing more complex polycyclic molecules.

Rearrangements of Allylic Intermediates

The formation of allylic intermediates from this compound can lead to rearrangements, a common phenomenon in reactions involving carbocations or radical species. When a leaving group, such as the bromide ion, departs from the benzylic position, a carbocation is formed. While the primary carbocation is at the benzylic position, the adjacent allyl group introduces the possibility of delocalization and rearrangement.

This rearrangement is driven by the formation of a more stable carbocation. A 1,2-hydride shift or an alkyl shift can occur, leading to a more substituted and therefore more stable carbocation. In the context of the carbocation derived from this compound, the proximity of the allyl group's π-electrons can lead to the formation of a resonance-stabilized allylic carbocation. This delocalization of positive charge across multiple carbon atoms is a key feature of allylic systems.

The specific rearrangement pathways are influenced by the reaction conditions. In reactions favoring an S(_N)1 mechanism, the formation of a carbocation intermediate is prominent, making rearrangements more likely. The structure of the intermediate is a hybrid of multiple resonance forms, which explains the potential for a mixture of products where the nucleophile has attacked at different positions. For instance, a nucleophile could attack at the initial benzylic position or at the terminal carbon of the allyl group, leading to a rearranged product. Factors such as the nature of the solvent and the nucleophile can influence the product distribution.

Cross-Coupling Reactions

This compound is a versatile substrate for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of both a reactive benzylic bromide and an allyl group allows for selective and diverse transformations under palladium, copper, and iron catalysis.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are highly effective in promoting a range of coupling reactions involving this compound, including multi-component couplings and annulation reactions.

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. The bifunctional nature of this compound, with its reactive benzylic bromide and an allyl group, makes it an interesting candidate for such reactions. In palladium-catalyzed MCRs, both the benzylic C-Br bond and the allylic C=C bond can potentially participate.

For instance, in a palladium-catalyzed three-component coupling, an organometallic reagent, an unsaturated molecule, and this compound could be brought together. The initial step would likely involve the oxidative addition of the palladium(0) catalyst to the benzylic C-Br bond, forming a benzylpalladium(II) intermediate. This intermediate could then react with another component, such as an alkyne or an alkene, through migratory insertion. The resulting organopalladium species could then undergo further reactions, potentially involving the allyl group, before a final reductive elimination step regenerates the palladium(0) catalyst and yields the final product. The specific reaction pathway and the role of each functional group would be highly dependent on the reaction conditions and the other coupling partners involved.

A notable application of this compound in palladium-catalyzed reactions is its use in annulation reactions with internal alkynes to synthesize polysubstituted naphthalenes. In a study utilizing a hydrazone-palladium catalyst system, 1-allyl-2-bromobenzene (B1268393) derivatives were shown to react smoothly with various internal alkynes to afford the corresponding naphthalene (B1677914) derivatives in good to high yields. rsc.orgdntb.gov.ua

The proposed mechanism for this transformation involves several key steps. Initially, the palladium(0) catalyst undergoes oxidative addition to the aryl C-Br bond of the 1-allyl-2-bromobenzene derivative. This is followed by the insertion of the internal alkyne into the resulting arylpalladium(II) complex. Subsequent intramolecular carbopalladation of the allyl group leads to the formation of a six-membered ring. The final step is a β-hydride elimination, which results in the formation of the aromatic naphthalene ring and regenerates the palladium(0) catalyst.

The reaction conditions and the nature of the substrates have a significant impact on the efficiency of the annulation. The following table summarizes the results of the palladium-catalyzed annulation of a 1-allyl-2-bromobenzene derivative with different internal alkynes.

| Entry | Alkyne | Product | Yield (%) |

| 1 | Diphenylacetylene | 1,2,3-Triphenyl-4-methylnaphthalene | 85 |

| 2 | 1,2-Di(p-tolyl)acetylene | 1,2-Di(p-tolyl)-3-phenyl-4-methylnaphthalene | 92 |

| 3 | 1-Phenyl-1-propyne | 1-Methyl-2,3-diphenyl-4-methylnaphthalene | 78 |

Copper-Catalyzed Transformations

Copper-catalyzed reactions offer a cost-effective and often complementary approach to palladium-catalyzed transformations. This compound can participate in various copper-catalyzed cross-coupling reactions, leveraging the reactivity of both the benzylic bromide and the allyl group.

One potential transformation is the copper-catalyzed cross-coupling of the benzylic bromide with a wide range of nucleophiles. For example, copper catalysts can facilitate the coupling of benzyl bromides with terminal alkynes to form benzyl alkynes. dntb.gov.ua This type of reaction could be applied to this compound to introduce an alkynyl group at the benzylic position.

Furthermore, the allyl group can be involved in copper-catalyzed reactions. For instance, copper-catalyzed element-cupration of the allene (B1206475) can generate an allyl copper intermediate which can then be coupled with various electrophiles. rsc.org While this compound is not an allene, analogous copper-catalyzed additions across the double bond of the allyl group could be envisioned, followed by reaction of the benzylic bromide. Intramolecular reactions are also a possibility, where a copper catalyst could mediate the cyclization of the molecule through a process involving both the allyl group and the benzylic bromide.

Iron-Catalyzed Conjunctive Alkylation

Iron-catalyzed reactions have gained significant attention as a more sustainable and economical alternative to those using precious metals. Iron-catalyzed conjunctive alkylation is a powerful method for the formation of multiple carbon-carbon bonds in a single operation. This reaction typically involves the coupling of an olefin, an organozinc reagent, and an alkyl halide.

In the context of this compound, the benzylic bromide can serve as the alkyl halide component in an iron-catalyzed conjunctive alkylation. The mechanism is believed to proceed through a radical pathway. An iron catalyst, typically an iron(II) species, can react with the organozinc reagent to form an organoiron species. This species can then abstract the bromine atom from this compound to generate a benzyl radical. This radical can then add to an olefin, and the resulting radical can be trapped by the organozinc reagent to form the final product.

The scope of this reaction is broad, and benzyl bromides have been shown to be effective electrophiles in iron-catalyzed conjunctive alkylation, allowing for the installation of benzyl units onto a variety of olefinic substrates. nih.gov This methodology provides access to complex C(sp³)-rich molecules from simple and readily available starting materials. nih.govresearchgate.net The following table illustrates the general scope of iron-catalyzed conjunctive alkylation with benzyl bromides.

| Olefin | Organozinc Reagent | Benzyl Bromide | Product | Yield (%) |

| Styrene | Diethylzinc | Benzyl bromide | 1,3-Diphenylpentane | 75 |

| 1-Octene | Diethylzinc | Benzyl bromide | 3-Benzyldecane | 68 |

| Norbornene | Dimethylzinc | 4-Methoxybenzyl bromide | 2-(4-Methoxybenzyl)-3-methylnorbornane | 82 |

Radical Reactions and Processes

The presence of a bromomethyl group on the benzene ring makes this compound a key substrate for initiating radical reactions. The carbon-bromine bond can undergo homolytic cleavage under thermal or photochemical conditions, or through the action of a radical initiator, to generate a benzylic radical. This radical intermediate is central to several subsequent transformations.

The primary radical process for this compound is the formation of the 2-allylbenzyl radical through the homolytic cleavage of the benzylic carbon-bromine bond. Benzylic radicals exhibit significant stability compared to simple alkyl radicals. researchgate.net This enhanced stability is attributed to the delocalization of the unpaired electron into the adjacent aromatic π-system through resonance. researchgate.netwikipedia.org

Once formed, the 2-allylbenzyl radical can undergo several reaction pathways, one of which is dimerization. This process involves the coupling of two radical intermediates to form a new carbon-carbon single bond. In this case, two 2-allylbenzyl radicals can combine in a radical-radical coupling reaction to yield 1,2-bis(2-allylphenyl)ethane.

This type of dimerization is a common termination step in radical chain reactions and is a known pathway for benzyl radicals in general. amanote.com The reaction proceeds under mild conditions and can be promoted by various methods that generate the initial radical, including photoredox catalysis. researchgate.net The oxidative dimerization of related aromatic compounds can also proceed through radical intermediates to form bibenzyl structures. chim.it

The unique structure of this compound, with a radical-forming center adjacent to an allyl group, provides a pathway for intramolecular radical cyclization. wikipedia.org After the formation of the 2-allylbenzyl radical, the radical center can attack the double bond of the neighboring allyl group. cureffi.org Such intramolecular transformations are often rapid and selective. wikipedia.org

The cyclization can theoretically proceed via two main pathways:

5-exo-trig cyclization: The benzylic radical attacks the inner carbon of the double bond, leading to the formation of a five-membered ring and a new primary radical on the exocyclic methyl group. This pathway is generally favored kinetically according to Baldwin's rules for ring closure. cureffi.org The product formed would be a substituted 2,3-dihydro-1H-indene derivative.

6-endo-trig cyclization: The benzylic radical attacks the terminal carbon of the double bond, resulting in the formation of a six-membered ring and a new secondary radical within the ring. While possible, this pathway is typically slower than the 5-exo alternative. cureffi.org

These cyclization reactions can be initiated using standard radical-generating systems, such as those involving organotin reagents like tributyltin hydride (Bu₃SnH) and an initiator like azobisisobutyronitrile (AIBN). researchgate.netcureffi.org The resulting cyclized radical is then quenched by a hydrogen atom donor to yield the final neutral product. wikipedia.org

Other Significant Transformations and Mechanistic Investigations

Beyond radical-centered reactivity, this compound can participate in transformations involving electrochemical methods and classic electrophilic aromatic substitution reactions.

The electrochemical reduction of benzylic and allylic halides provides a method for generating radical and anionic intermediates. utexas.edu For a compound like this compound, electrochemical studies on similar allyl halides suggest that the reduction involves a two-electron cleavage of the carbon-bromine bond. utexas.edu

The generally accepted mechanism proceeds as follows:

First Electron Transfer: The substrate accepts an electron at the cathode to form a radical anion, which rapidly dissociates into the 2-allylbenzyl radical and a bromide ion.

Second Electron Transfer: The newly formed radical is immediately reduced at the electrode surface to the corresponding 2-allylbenzyl anion.

Chemical Reaction: The highly nucleophilic carbanion can then attack the electrophilic benzylic carbon of a starting material molecule in a nucleophilic substitution (Sₙ2) reaction.

This sequence, often described as an ECE (Electron transfer-Chemical reaction-Electron transfer) mechanism, results in the formation of the dimer, 1,2-bis(2-allylphenyl)ethane. utexas.edu Coulometric measurements on related allyl halides have shown apparent n-values of 1, which supports this pathway where the generated anion consumes the starting material to form an electro-inactive dimer. utexas.edu

| Step | Process | Intermediate/Product | Mechanism Type |

| 1 | Initial Reduction | [this compound]•⁻ | Electron Transfer (E) |

| 2 | C-Br Bond Cleavage | 2-Allylbenzyl radical + Br⁻ | Chemical Step (C) |

| 3 | Second Reduction | 2-Allylbenzyl anion | Electron Transfer (E) |

| 4 | Nucleophilic Attack | 1,2-bis(2-allylphenyl)ethane | Chemical Step (C) |

This table illustrates a plausible electrochemical dimerization pathway based on studies of analogous compounds. utexas.edu

This compound is an effective alkylating agent in Friedel-Crafts reactions. chim.itcureffi.org These reactions involve the electrophilic aromatic substitution of an alkyl group onto an aromatic ring. nih.gov In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), the carbon-bromine bond is polarized or fully cleaved. nih.gov

The mechanism begins with the coordination of the Lewis acid to the bromine atom, enhancing its leaving group ability. nih.gov This generates a highly electrophilic benzylic carbocation (the 2-allylbenzyl cation) or a reactive complex that behaves as such. This electrophile is then attacked by the π-electrons of another aromatic substrate (e.g., benzene or toluene). chim.it The final step is the deprotonation of the resulting arenium ion intermediate, which restores aromaticity and yields the alkylated aromatic product. chim.it Because the substrate is an alkyl halide, this transformation is specifically a Friedel-Crafts alkylation. nih.govrsc.org It is important to note that, like other Friedel-Crafts alkylations, this reaction is susceptible to limitations such as polyalkylation, as the product may be more reactive than the starting aromatic substrate. chim.it

Catalytic Systems for Transformations of 1 Allyl 2 Bromomethyl Benzene

Transition Metal Catalysis

Transition metal catalysts are paramount in activating the distinct functionalities of 1-allyl-2-(bromomethyl)benzene, paving the way for intricate bond formations.

Palladium catalysis is a cornerstone for carbon-carbon bond formation, and it has been effectively applied to this compound for both intramolecular and intermolecular reactions.

Intramolecular Cyclization: The proximity of the allyl and bromomethyl groups allows for palladium-catalyzed intramolecular cyclization, a powerful strategy for synthesizing cyclic compounds such as indanes. uniovi.es For instance, the reaction of 1-allyl-2-bromobenzene (B1268393) with N-tosylhydrazones in the presence of a palladium catalyst leads to the formation of indane derivatives. uniovi.es A similar palladium-catalyzed cyclization occurs with 1-allyl-2-iodobenzenes and internal alkynes, yielding substituted naphthalenes. thieme-connect.de These transformations typically proceed via an initial oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by intramolecular insertion of the allyl group and subsequent reaction steps to afford the cyclic product. chemrxiv.org

Intermolecular Cross-Coupling: The benzylic bromide moiety can readily participate in palladium-catalyzed cross-coupling reactions with a variety of partners. Three-component coupling reactions involving a benzyne (B1209423) precursor, a benzylic/allylic bromide, and 1,1-bis[(pinacolato)boryl]methane have been developed to produce benzyl (B1604629) boronates. mdpi.com This demonstrates the capability of the bromomethyl group to engage in complex, multicomponent transformations. Furthermore, palladium-catalyzed Suzuki-Miyaura coupling reactions of substituted bromobenzenes containing a chloromethyl group with arylboronic acids have been shown to selectively form C(sp²)–C(sp²) bonds, highlighting the chemoselectivity that can be achieved with carefully chosen ligands and conditions. nih.gov The cross-coupling of allylic alcohols with arylboronic acids, catalyzed by palladium, also provides a route to allylbenzene (B44316) derivatives. organic-chemistry.org

| Reaction Type | Substrates | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Intramolecular Cyclization | 1-Allyl-2-bromobenzene, N-Tosylhydrazones | Pd Catalyst | Indanes | uniovi.es |

| Intramolecular Cyclization | 1-Allyl-2-iodobenzene, Internal Alkyne | Pd Catalyst | Substituted Naphthalenes | thieme-connect.de |

| Three-Component Coupling | Benzyne precursor, Benzylic bromide, 1,1-Bis[(pinacolato)boryl]methane | Pd(OAc)₂ / PPh₃ | Benzyl boronates | mdpi.com |

| Suzuki-Miyaura Coupling | 1-Bromo-4-(chloromethyl)benzene, Arylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Chloromethyl-1,1'-biphenyls | nih.gov |

Copper catalysts offer a cost-effective and efficient alternative for various transformations, including stereoselective alkylations and cyclopropanations.

Stereoselective Alkylation: The benzylic bromide in this compound is an excellent electrophile for copper-catalyzed asymmetric alkylation reactions. nih.govresearchgate.net By employing chiral ligands, copper(I) catalysts can facilitate the reaction of pronucleophiles, such as 2-acylimidazoles, with benzylic bromides to generate α-chiral carbonyl compounds with high enantioselectivity. nih.govresearchgate.net These reactions are tolerant of a wide range of functional groups. nih.gov The use of Grignard reagents in combination with copper catalysts has also been successful for the asymmetric allylic alkylation of cyclic allylic ethers, which proceeds through an in situ generated allylic bromide intermediate. rsc.orgsioc-journal.cn

Cyclopropanation: Copper catalysts are well-known for their ability to catalyze cyclopropanation reactions. nih.gov While a direct example using this compound as the olefin source is not prominent, the principle involves the reaction of an olefin with a carbene precursor, often a diazo compound, in the presence of a copper catalyst. nih.gov This methodology has been used to synthesize a variety of cyclopropane (B1198618) derivatives. nih.gov A copper-catalyzed one-pot 1,2-borocyclopropanation of aryl olefins has been developed, producing β-boryl cyclopropanes, which are versatile synthetic intermediates. nih.gov

| Nucleophile | Electrophile Type | Catalyst System | Product | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| 2-Acylimidazole | Benzyl bromide | Cu(I)-(R)-DTBM-SEGPHOS | α-Chiral carbonyl compound | up to 99% | nih.gov |

| Grignard Reagent | Cyclic Allylic Ether (via allylic bromide) | CuBr·SMe₂ / Chiral Ligand | Chiral Alkylated Product | High | rsc.org |

Iron, being an abundant and non-toxic metal, is an attractive catalyst for organic synthesis. Iron-catalyzed alkylation reactions involving benzylic halides have been reported. These reactions can proceed through a radical pathway initiated by the iron-mediated abstraction of the bromine atom. nih.gov For example, the iron-catalyzed conjunctive alkylation of olefins can involve radical intermediates generated from alkyl bromides. nih.gov Furthermore, iron(III) chloride has been shown to catalyze the nucleophilic substitution of benzylic alcohols with various nucleophiles, which is a related transformation to the alkylation using benzylic bromides. docksci.com Iron-catalyzed Suzuki-Miyaura coupling of alkyl halides with organoboron reagents has also been developed, providing another avenue for C-C bond formation at the benzylic position. researchgate.net

Vitamin B12 and its derivatives, as naturally occurring cobalt complexes, can catalyze a range of chemical transformations, particularly those involving organic halides. nih.gov The primary reaction facilitated by vitamin B12 in the context of this compound is the transformation of the carbon-bromine bond.

Dehalogenation and Coupling: Vitamin B12 is a known catalyst for the dehalogenation of alkyl halides. researchgate.netrsc.org This process often involves the reduction of the cobalt center to a supernucleophilic Co(I) species, which then reacts with the organic halide. For substrates with benzylic bromide moieties, such as (2-bromoethyl)benzene, vitamin B12 catalysis can lead to dehalogenation or dimerization. acs.org In some cases, dehalogenation can be a competing side reaction when other transformations are intended. researchgate.net The dimerization of benzyl halides is also a known reaction catalyzed by vitamin B12, proceeding through the formation of benzyl radical intermediates. rsc.org

Organocatalysis in Derivative Synthesis

Organocatalysis, the use of small organic molecules to catalyze reactions, provides a metal-free approach to synthesizing derivatives of this compound. arabjchem.org The strategy typically involves the activation of a nucleophile by the organocatalyst, which then attacks the electrophilic benzylic carbon of this compound. For example, chiral bifunctional organocatalysts can be employed in asymmetric reactions. kyoto-u.ac.jp The benzylation of nucleophiles using substituted benzyl bromides is a known transformation in the synthesis of organocatalysts themselves, demonstrating the feasibility of this approach. manchester.ac.uk

Phase Transfer Catalysis Applications

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, such as an aqueous and an organic phase. fzgxjckxxb.com This is particularly useful for the alkylation of various nucleophiles with organic halides like this compound.

The mechanism involves a phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports the nucleophile (e.g., an anion from an aqueous solution) into the organic phase where the electrophile resides. researchgate.net This allows the reaction to proceed under mild conditions. The alkylation of hydantoins with a variety of electrophiles, including benzyl bromide and allyl bromide, has been efficiently carried out using tetrabutylammonium (B224687) bromide (TBAB) as the phase-transfer catalyst in a biphasic system of toluene (B28343) and aqueous potassium hydroxide (B78521). nih.gov This method is scalable and provides high yields of the C5-alkylated products. nih.gov Given the reactivity of benzyl bromides in these systems, this compound is an excellent candidate for similar PTC-mediated alkylation reactions.

Stereoselective Catalysis

Enantioselective Transformations

No published research data was found for the enantioselective transformation of this compound.

Diastereoselective Processes

No published research data was found for the diastereoselective processes involving this compound.

Synthetic Utility of 1 Allyl 2 Bromomethyl Benzene As a Molecular Synthon

Building Block for Heterocyclic Scaffolds

The dual reactivity of 1-allyl-2-(bromomethyl)benzene makes it a valuable precursor for the synthesis of diverse heterocyclic compounds. These ring systems are integral to many biologically active molecules and functional materials.

Synthesis of Fused Heterocyclic Systems

Fused heterocyclic systems, where one or more rings share an edge or a sequence of atoms, are readily accessible using this compound. For instance, a base-promoted formal [2+4] annulation of 3-hydroxyoxindole with 1,2-bis(bromomethyl)benzene (B41939) can produce spirooxindole-fused oxacycles. bohrium.com This type of reaction highlights the ability of the benzylic bromide moiety to participate in cyclization reactions, leading to the formation of complex, multi-ring structures. bohrium.comnih.gov

Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are of significant interest due to their prevalence in pharmaceuticals and natural products. kit.edunih.govwits.ac.za this compound can be employed in the synthesis of these important scaffolds. For example, the reaction of 2-allylanilines can lead to the formation of indolines (2,3-dihydro-1H-indoles). mdpi.com In one specific method, tosylamides derived from 2-allylanilines undergo stereoselective iodoamidation to yield 2-iodomethyl indolines. mdpi.com Similarly, bromoamidation reactions can produce 2-bromomethyl indoline (B122111) derivatives. mdpi.com The primary amine group can be transformed into enantioenriched nitrogen-containing heterocycles through intramolecular cyclizations. beilstein-journals.org

Precursor for Complex Aromatic and Polycyclic Architectures

Beyond simple heterocycles, this compound is a key starting material for more elaborate aromatic and polycyclic structures.

Formation of Substituted Benzene (B151609) Derivatives

The synthesis of polysubstituted benzene derivatives often requires careful strategic planning to control the regioselectivity of sequential reactions. pressbooks.publibretexts.orglibretexts.org The functional groups present in this compound can be manipulated to direct the introduction of additional substituents onto the benzene ring. For instance, the allyl group can be isomerized or oxidized, and the bromomethyl group can be converted to other functionalities, thereby altering their directing effects for subsequent electrophilic aromatic substitution reactions. youtube.comgoogle.com

Synthesis of Star-Shaped Molecules and Dendrimers

Star-shaped molecules and dendrimers, which are highly branched, three-dimensional macromolecules, have applications in materials science and drug delivery. mdpi-res.cominstras.com The core of these structures can be a substituted benzene ring, and precursors like 1,2,3,4,5,6-hexakis(bromomethyl)benzene are used to build the dendritic arms. rsc.org While not a direct precursor to the core itself, this compound can be envisioned as a component for creating more complex, unsymmetrical star-shaped architectures or for functionalizing the periphery of existing dendrimers. The reactivity of both the allyl and bromomethyl groups allows for their attachment to a central scaffold or for the initiation of polymer growth. researchgate.netmdpi.com

Access to Spirooxindole-Fused Systems

Spirooxindoles are a privileged class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. researchgate.net The construction of these complex spirocyclic systems often involves the reaction of an isatin (B1672199) derivative with a suitable dielectrophile. researchgate.netgoogle.com this compound and its derivatives can serve as the dielectrophilic partner in such reactions. For example, the base-mediated annulation of an oxindolinyl-malononitrile with a dielectrophile can lead to the formation of a spirocyclopentane oxindole. acs.org This demonstrates the potential of the bromomethyl group to participate in the formation of the spirocyclic junction. bohrium.comacs.org

Cyclophane Synthesis

This compound serves as a valuable bifunctional synthon for the construction of complex macrocyclic architectures known as cyclophanes. These molecules, which feature an aromatic ring bridged by one or more aliphatic chains, are of significant interest in supramolecular chemistry and materials science. The unique ortho-positioning of the reactive allyl and bromomethyl groups in this compound allows for specific cyclization strategies to form strained ortho-cyclophanes.

While direct literature detailing the use of this compound in cyclophane synthesis is limited, the synthetic utility of its isomer, 1-allyl-4-(bromomethyl)benzene, has been effectively demonstrated and provides a clear blueprint for such transformations. nsf.govresearchgate.net A notable strategy involves a multi-step process initiated by a carbonylative coupling reaction, followed by a ring-closing olefin metathesis (RCM) to construct the macrocyclic framework. nsf.gov

The synthesis begins with the carbonylative coupling of the benzyl (B1604629) bromide functionality. For instance, treatment of 1-allyl-4-(bromomethyl)benzene with a carbon monoxide source under palladium catalysis can furnish a symmetrical diaryl acetone (B3395972) derivative. nsf.govresearchgate.net This intermediate, possessing two allyl groups, is then subjected to RCM using a Grubbs' ruthenium catalyst. This key step involves an initial intermolecular olefin metathesis followed by an intramolecular ring-closing metathesis, which stereoselectively yields a paracyclophane containing a trans-alkene moiety within the macrocyclic bridge. nsf.gov The structure of the resulting diketocyclophane can be definitively confirmed by single-crystal X-ray analysis. organic-chemistry.org

This established pathway for the para-isomer suggests a viable, analogous route for this compound to access ortho-cyclophanes. However, the greater steric hindrance from the 1,2-substitution pattern may influence reaction kinetics and potentially require optimization of catalysts and reaction conditions.

The table below outlines the key reaction steps demonstrated for the synthesis of a paracyclophane from the isomeric 1-allyl-4-(bromomethyl)benzene, illustrating a potential pathway for related synthons.

Table 1: Key Steps in Paracyclophane Synthesis from 1-Allyl-4-(bromomethyl)benzene

| Step | Reaction | Reagents and Conditions | Product | Yield | Ref |

|---|---|---|---|---|---|

| 1 | Carbonylative Coupling | 0.5 equiv. Iron pentacarbonyl (Fe(CO)₅), Palladium catalyst | 1,3-bis(4-allylphenyl)propan-2-one | - | nsf.govresearchgate.net |

Other general methodologies for cyclophane synthesis that could potentially be adapted for this compound include classical approaches like the Wurtz coupling reaction of dihalides or the formation of dithiacyclophanes by reacting bis(bromomethyl)arenes with dithiols, followed by sulfur extrusion. beilstein-journals.orgresearchgate.net

Derivatization to Other Functional Groups

The chemical structure of this compound features two distinct reactive sites: the benzylic bromide and the terminal alkene of the allyl group. This duality allows for a wide range of selective derivatizations to introduce diverse functional groups, making it a versatile intermediate in organic synthesis.

The primary site for functionalization is the highly reactive bromomethyl group. As a benzylic halide, it is an excellent substrate for nucleophilic substitution reactions (SN2), enabling the facile introduction of a variety of heteroatom-containing functionalities. The bromide anion is a good leaving group, and its displacement can be achieved with a broad spectrum of nucleophiles.

Key derivatization reactions at the bromomethyl position include:

Formation of Alcohols and Ethers: Reaction with hydroxide (B78521) or alkoxides yields the corresponding benzyl alcohol or benzyl ethers.

Synthesis of Nitriles: Treatment with cyanide salts, such as sodium or potassium cyanide, provides a straightforward route to the corresponding phenylacetonitrile (B145931) derivative.

Introduction of Azides: Nucleophilic substitution with sodium azide (B81097) produces a benzyl azide, which can be further transformed into amines or used in "click" chemistry.

Formation of Thioethers and Thiols: Thiolates or hydrogen sulfide (B99878) can be used to generate thioethers and thiols, respectively.

Synthesis of Phosphonium (B103445) Salts: Reaction with triphenylphosphine (B44618) yields a phosphonium salt, a key precursor for the Wittig reaction to synthesize more complex alkenes.

The allyl group offers a secondary site for chemical modification. Common reactions involving the allyl moiety include:

Hydrohalogenation: Addition of hydrogen halides like HBr across the double bond can occur, typically following Markovnikov or anti-Markovnikov selectivity depending on the reaction conditions. mdma.ch

Oxidation: The alkene can be oxidized to form epoxides, diols, or be cleaved to yield carbonyl compounds.

Metathesis: The terminal alkene can participate in cross-metathesis reactions with other olefins, catalyzed by ruthenium or molybdenum complexes, to form more substituted alkenes.

The following table summarizes some of the potential derivatization reactions of this compound.

Table 2: Potential Derivatization Reactions of this compound

| Reactive Site | Reagent(s) | Resulting Functional Group | Product Class |

|---|---|---|---|

| Bromomethyl | NaOH (aq) | -CH₂OH | Alcohol |

| Bromomethyl | NaOR | -CH₂OR | Ether |

| Bromomethyl | NaCN | -CH₂CN | Nitrile |

| Bromomethyl | NaN₃ | -CH₂N₃ | Azide |

| Bromomethyl | NaSR | -CH₂SR | Thioether |

| Bromomethyl | PPh₃ | -CH₂P⁺Ph₃Br⁻ | Phosphonium Salt |

| Allyl Group | HBr | -CH(Br)CH₃ | Secondary Alkyl Halide |

| Allyl Group | m-CPBA | Epoxide | Epoxide |

These transformations highlight the synthetic flexibility of this compound as a building block for accessing a wide array of more complex molecules.

Green Chemistry Principles Applied to 1 Allyl 2 Bromomethyl Benzene Chemistry

Environmentally Benign Synthetic Methodologies

The pursuit of green chemistry has led to the development of several environmentally benign methodologies applicable to the synthesis of brominated aromatic compounds like 1-allyl-2-(bromomethyl)benzene. These methods aim to reduce energy consumption and the use of hazardous materials.

A significant advancement is the use of electrochemical processes for bromination. The electrochemical oxidation of bromide, sourced from hydrobromic acid, to generate bromine in situ represents a viable strategy to minimize waste by eliminating the need for chemical oxidants. rsc.org This technique, often conducted in a flow reactor, allows for the difunctionalization of alkenes under single-pass conditions. rsc.org For instance, the reaction of allyl benzene (B151609), a related structure, can yield 1,2-dibromo-3-phenylpropane, demonstrating the potential of this method for brominating allyl-substituted aromatics. rsc.org The in-situ generation of reactive intermediates is a key feature, minimizing the risks associated with handling hazardous reagents. rsc.org

Another green approach involves initiating reactions with light instead of chemical initiators. A patented method for synthesizing bromomethyl biphenyl (B1667301) compounds, which shares the key bromomethyl functional group, utilizes light irradiation to start the bromination reaction. google.com This technique avoids the use of chemical initiators, leading to lower costs, enhanced safety, and greater environmental friendliness. google.com

Solvent-free reaction conditions, such as those achieved through mechanochemistry (ball-milling), represent a frontier in green synthesis. acs.org These methods can produce the desired products in good yields without the need for conventional, often hazardous, solvents. acs.org Similarly, conducting reactions in a highly concentrated or solvent-free manner where a liquid substrate also acts as the solvent is a powerful green strategy. nih.gov While a specific mechanochemical synthesis for this compound is not detailed, the principle is broadly applicable to organic synthesis for reducing solvent waste. acs.org

These greener methodologies stand in contrast to traditional routes which may employ toxic solvents like carbon tetrachloride (CCl4) for radical brominations, a solvent that can lead to undesired side reactions such as chlorination. tuwien.at

Application of Green Solvents in Reaction Media

Green solvents are generally characterized by low toxicity, ease of availability, and the potential for reuse. researchgate.net Key classes of green solvents applicable to organic synthesis include:

Water : Often used in hydrolysis, its unique properties can lead to unexpected and beneficial outcomes in other organic reactions. garph.co.uk

Ionic Liquids (ILs) : These salts with low melting points are noted for their high thermal stability, low vapor pressure, and biodegradability, making them excellent replacements for traditional volatile organic compounds (VOCs). researchgate.net Specific examples include 1-allyl-3-methylimidazolium (B1248449) chloride and 1-butyl-3-methylimidazolium chloride ([BMIM]Cl). researchgate.net

Bio-solvents : Derived from renewable resources, these solvents, such as 2-methyl tetrahydrofuran (B95107) (2-MeTHF) and cyclopentyl methyl ether (CPME), are increasingly used. researchgate.net Ethanol (B145695), a simple bio-solvent, has been successfully used as a green medium for reactions involving allylic compounds. nih.gov

Deep Eutectic Solvents (DESs) : These are mixtures of compounds that form a eutectic with a melting point much lower than the individual components. They are another class of promising green solvents. researchgate.net

In the synthesis of related compounds, ethanol has been employed as a green solvent, leading to good yields and selective product formation. nih.gov This highlights a practical application of replacing more hazardous solvents like toluene (B28343). nih.gov The use of halogenated hydrocarbons such as dichloromethane (B109758) or chloroform, while effective, is discouraged under green chemistry principles. google.com

Table 1: Examples of Green Solvents in Organic Synthesis

| Solvent Class | Examples | Key Green Characteristics | Source(s) |

|---|---|---|---|

| Bio-solvents | Ethanol, 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Derived from renewable resources, often biodegradable. | researchgate.netnih.gov |

| Ionic Liquids (ILs) | 1-Allyl-3-methylimidazolium chloride, [BMIM]Cl | Low vapor pressure, high thermal stability, potential for recyclability. | researchgate.netresearchgate.net |

| Water | H₂O | Non-toxic, non-flammable, abundant, and inexpensive. | garph.co.uk |

| Deep Eutectic Solvents (DESs) | Choline chloride-based mixtures | Low cost, biodegradable, simple to prepare. | researchgate.net |

Atom Economy and Waste Minimization

Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials from the starting reagents into the final product. rsc.org This concept is central to minimizing waste, as reactions with high atom economy generate fewer byproducts. rsc.org

One-pot synthesis, where multiple reaction steps are conducted sequentially in a single reactor, is an effective strategy for improving atom economy and reducing waste from purification steps. nih.gov For example, a one-pot N-allylation and bromination of aryl amines has been reported as an atom-economic process. nih.gov

Electrochemical synthesis methods also contribute significantly to waste minimization. By using electricity to drive the bromination of an alkene, the need for a chemical oxidant is eliminated, which would otherwise become a waste byproduct. rsc.org This approach avoids the formation of waste products associated with common brominating agents like N-bromosuccinimide (NBS), which generates succinimide (B58015) as a byproduct. researchgate.net

The E-factor, which measures the mass ratio of waste to the desired product, is a useful metric for quantifying the environmental impact of a chemical process. rsc.org Green methodologies strive for a lower E-factor. Traditional syntheses, such as dehydrohalogenation reactions that produce halogenated waste, have poor atom economy and high E-factors, making them targets for replacement with greener alternatives. rsc.org

Catalysis in Green Synthesis

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with greater efficiency, under milder conditions, and with higher selectivity, thereby reducing energy consumption and waste. rsc.orgfzgxjckxxb.com

Key Catalytic Approaches in Green Synthesis:

Phase-Transfer Catalysis (PTC): This technique is particularly valuable as it facilitates reactions between reactants in immiscible phases (e.g., aqueous and organic). fzgxjckxxb.com By using a phase-transfer catalyst, it is often possible to use water in place of organic solvents, which is a major advantage for green chemistry. fzgxjckxxb.com These catalysts accelerate reaction rates and can be used in small quantities. fzgxjckxxb.com

Photocatalysis: As seen in light-initiated bromination, using light as a catalyst avoids the need for consumable chemical initiators. google.com This not only improves the green profile of the reaction by reducing material input but also enhances safety and can lower costs. google.com

Homogeneous Catalysis: The goal is to develop catalytic systems that are highly efficient and atom-economical. fzgxjckxxb.com For instance, developing catalysts that maximize regioselectivity and stereoselectivity ensures that raw materials are converted into the desired product with minimal formation of isomers or other byproducts. rsc.org

Desirable catalysts for green synthesis are characterized by their ability to tolerate a wide range of functional groups, which can eliminate the need for protection and deprotection steps in a synthetic sequence. rsc.org They should also exhibit low toxicity, be effective at low loadings, and ideally be recoverable and recyclable. rsc.org

Table 2: Catalytic Strategies for Greener Synthesis

| Catalysis Type | Principle | Green Advantage(s) | Source(s) |

|---|---|---|---|

| Phase-Transfer Catalysis (PTC) | A catalyst transports a reactant from one phase to another where the reaction occurs. | Reduces or eliminates the need for organic solvents; allows use of water; mild conditions. | fzgxjckxxb.com |

| Photocatalysis | Light energy is used to initiate or drive a chemical reaction. | Avoids consumable chemical initiators; reduces waste; can improve safety. | google.com |

| Selective Homogeneous Catalysis | Catalysts designed to favor the formation of a specific regio- or stereoisomer. | Maximizes atom economy; minimizes byproducts and purification needs. | rsc.org |

Computational and Theoretical Investigations of 1 Allyl 2 Bromomethyl Benzene Reactivity

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, making it a valuable tool for predicting reaction mechanisms. For 1-allyl-2-(bromomethyl)benzene, DFT studies of related systems suggest several potential reaction pathways.

The molecule contains two primary reactive sites: the allyl group and the bromomethyl group. The interaction between these two groups, mediated by the benzene (B151609) ring, can lead to complex reactivity.

Intramolecular Cyclization: A plausible reaction is an intramolecular cyclization. The allyl group can act as a nucleophile, attacking the electrophilic carbon of the bromomethyl group. This would likely proceed through an SN2-type transition state, leading to the formation of a five-membered ring. DFT calculations on similar systems could elucidate the energy barrier for this process and the geometry of the transition state.

Radical Mechanisms: The bromomethyl group can undergo homolytic cleavage of the C-Br bond to form a benzylic radical. This process can be initiated by heat or light, or through interaction with a radical initiator. DFT studies on iron-catalyzed cross-coupling reactions have investigated the formation of carbon-centered radicals from alkyl halides. For instance, the use of (bromomethyl)cyclopropane (B137280) as a radical clock in such reactions confirms the feasibility of generating radical species from bromomethyl groups. researchgate.net The resulting benzylic radical on the this compound moiety would be stabilized by resonance with the benzene ring. This radical could then undergo further reactions, such as intramolecular addition to the allyl double bond.

researchgate.netresearchgate.net-Sigmatropic Rearrangements: The allylbenzene (B44316) substructure is reminiscent of systems that can undergo Claisen-type rearrangements. While a classic Claisen rearrangement involves an allyl phenyl ether, computational studies on related benzyl-vinyl ethers have explored the energy profiles of such researchgate.netresearchgate.net-sigmatropic shifts. uq.edu.au Although not directly applicable to this compound itself, these studies highlight the utility of DFT in mapping the potential energy surfaces of complex rearrangements involving allyl groups on a benzene ring. uq.edu.au

A summary of potential reaction mechanisms inferred from related systems is presented below.

| Reaction Type | Interacting Groups | Probable Intermediate/Transition State | Resulting Structure |

| Intramolecular SN2 | Allyl and Bromomethyl | Cyclic transition state | Five-membered ring fused to the benzene ring |

| Radical Cyclization | Allyl and Bromomethyl | Benzylic radical | Cyclized radical, leading to various products |

| Rearrangement | Allylbenzene system | Sigmatropic shift transition state | Isomeric structure with rearranged allyl group |

Analysis of Thermodynamic Stability and Reaction Energy Barriers

The thermodynamic stability of this compound and the energy barriers for its potential reactions are crucial for predicting its chemical behavior. While specific thermodynamic data from computational studies on this molecule are scarce, general principles can be applied.

Reaction Energy Barriers: DFT calculations are frequently used to determine the activation energies for different reaction pathways. For the intramolecular cyclization of this compound, the energy barrier would be influenced by factors such as ring strain in the transition state and the stability of the leaving bromide ion. In the case of radical reactions, DFT can be used to calculate the bond dissociation energy of the C-Br bond and the energy barriers for subsequent radical addition or rearrangement steps. DFT studies on iron-catalyzed reactions have shown that the difference in Gibbs free energy between competing pathways can be as small as 0.6-2.2 kcal/mol, which can determine the major product formed. nih.gov

A qualitative comparison of hypothetical energy barriers for competing reactions of this compound is outlined below.

| Reaction Pathway | Estimated Relative Energy Barrier | Influencing Factors |

| Intramolecular SN2 Cyclization | Moderate | Ring strain, solvent effects |

| Radical Formation (C-Br cleavage) | High (requires energy input) | Bond dissociation energy, solvent polarity |

| Intermolecular Reactions | Varies (concentration-dependent) | Steric hindrance, nucleophile/electrophile strength |

Molecular Dynamics Simulations of Chemical Transformations

Molecular dynamics (MD) simulations can provide a detailed picture of the time evolution of a chemical system, including complex conformational changes and reaction dynamics.

For a molecule like this compound, MD simulations could be employed to:

Explore Conformational Space: The flexibility of the allyl and bromomethyl side chains allows for a wide range of conformations. MD simulations can explore the conformational landscape and identify the most stable conformers, which are likely to be the starting points for chemical reactions.

Simulate Reaction Dynamics in Solution: By including solvent molecules in the simulation box, MD can be used to study the role of the solvent in a reaction. For example, in the case of an SN2 cyclization, explicit solvent molecules can stabilize the forming bromide ion and influence the reaction rate. Computational studies of the Claisen rearrangement have utilized Monte Carlo simulations in water to determine the free energy of hydration, showing that hydrogen bonding can lower the reaction barrier. uq.edu.au

Investigate Radical-Solvent Interactions: In the event of radical formation, MD simulations can track the diffusion of the radical species and its interactions with surrounding solvent molecules. This can be important for understanding whether the radical will react intramolecularly or with another molecule.

While no specific MD studies on this compound are currently published, the methodology has been applied to similar systems, demonstrating its potential to provide valuable insights.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of this compound dictates its reactivity. Analysis of the distribution of electron density, molecular orbitals, and electrostatic potential can predict the most likely sites for nucleophilic or electrophilic attack.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. For this compound, the HOMO is likely to be associated with the π-system of the allyl group and the benzene ring, making these sites susceptible to electrophilic attack. The LUMO is expected to be localized on the antibonding σ* orbital of the C-Br bond, making the carbon of the bromomethyl group the primary site for nucleophilic attack.

Electrostatic Potential Maps: These maps visualize the charge distribution on the molecular surface. For this compound, a negative electrostatic potential (red) would be expected around the π-cloud of the allyl group and the benzene ring, while a positive potential (blue) would be anticipated near the hydrogen atoms of the bromomethyl group and a region of electrophilicity on the attached carbon.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide a more detailed picture of charge distribution and orbital interactions. It can quantify the charge on each atom, revealing the electrophilic nature of the carbon in the CH2Br group and the nucleophilic character of the allyl group's double bond.

Substituent Effects: The allyl and bromomethyl groups influence the electronic properties of the benzene ring. The allyl group is weakly activating, while the bromomethyl group is deactivating due to the inductive effect of the bromine atom. Computational studies on the Benzyl-Claisen rearrangement have shown that electron-donating and electron-neutral substituents on the benzene ring favor the rearrangement, while electron-withdrawing groups can lead to decomposition. uq.edu.au This highlights how electronic effects, which can be quantified computationally, govern reaction outcomes.

A summary of the predicted electronic properties and their implications for reactivity is provided in the table below.

| Electronic Property | Predicted Location/Characteristic | Implication for Reactivity |

| HOMO | π-system of allyl group and benzene ring | Susceptible to electrophilic attack |

| LUMO | σ* orbital of C-Br bond | Site for nucleophilic attack |

| Electrostatic Potential | Negative on π-systems, positive on CH2Br carbon | Guides approach of electrophiles and nucleophiles |

| Atomic Charges (NBO) | Partial positive charge on CH2Br carbon | Electrophilic center |

Future Research Directions and Perspectives

Development of Novel Catalytic Systems

The dual functionality of 1-allyl-2-(bromomethyl)benzene presents a fertile ground for the development of novel catalytic systems. Future research will likely focus on catalysts that can selectively activate one functional group over the other or enable tandem reactions involving both moieties.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and developing catalysts that can chemoselectively engage either the aryl-allyl or the benzyl (B1604629) bromide part of the molecule would be a significant advancement. mdpi.comacs.orgcore.ac.uk For instance, new ligand designs for palladium catalysts could enable selective Suzuki, Heck, or Sonogashira couplings at the benzylic position while leaving the allyl group intact for subsequent transformations. mdpi.comorganic-chemistry.org Conversely, catalysts could be developed to specifically promote reactions at the allyl group, such as hydroformylation or Wacker-type oxidations, without affecting the benzyl bromide.

Furthermore, the development of dual-catalytic systems, perhaps involving a combination of a transition metal catalyst and an organocatalyst, could unlock novel transformations. nih.gov One catalyst could, for example, activate the allyl group for an addition reaction, while the other facilitates a substitution at the benzylic position in a one-pot process, leading to rapid increases in molecular complexity.

Exploration of Undiscovered Reaction Pathways

The juxtaposition of the allyl and bromomethyl groups in this compound suggests the potential for uncovering novel intramolecular reactions and rearrangement pathways.

Intramolecular cyclization reactions are a powerful tool for the construction of cyclic molecules. Research into the cyclization of this compound could lead to the formation of various carbocyclic and heterocyclic ring systems. For example, under radical conditions, an intramolecular 6-exo-trig cyclization could potentially form a tetrahydronaphthalene derivative. masterorganicchemistry.com Alternatively, under ionic conditions, the formation of a benzylic cation could be trapped by the internal allyl nucleophile to yield a five- or six-membered ring.

The exploration of sigmatropic rearrangements, such as the Claisen rearrangement, could also be a fruitful area of research. While a classic Claisen rearrangement is not directly applicable, related catalyzed or thermally induced rearrangements involving the allyl group and the aromatic ring could lead to interesting structural isomers.

Advanced Synthetic Applications in Chemical Synthesis

The bifunctional nature of this compound makes it a versatile building block for the synthesis of complex organic molecules. Its application in total synthesis and the construction of molecular scaffolds for medicinal chemistry and materials science is a promising avenue for future research.

This compound can serve as a linchpin in convergent synthetic strategies. For example, the benzyl bromide moiety can be used to connect to one part of a target molecule via nucleophilic substitution, while the allyl group can be functionalized in a separate step to introduce another fragment. mdpi.com This modular approach allows for the rapid generation of libraries of related compounds for biological screening.

The ability to undergo tandem or cascade reactions makes this compound particularly attractive for increasing molecular complexity efficiently. A reaction sequence could be envisioned where an initial intermolecular reaction at one functional group is followed by an intramolecular reaction involving the other, leading to the formation of polycyclic systems in a single synthetic operation.

Integration with Emerging Green Chemistry Technologies

Future research on this compound will undoubtedly be influenced by the principles of green chemistry, aiming for more sustainable and environmentally benign synthetic methods. nih.govresearchgate.netroyalsocietypublishing.orgunivpancasila.ac.idmdpi.com

The development of synthetic routes to this compound that utilize greener solvents, such as water or bio-based solvents, and minimize the use of hazardous reagents will be a key focus. nih.gov For instance, exploring enzymatic or biocatalytic methods for the synthesis or transformation of this compound could offer significant environmental benefits.

Enhanced Computational Modeling for Reaction Design

Computational chemistry will play an increasingly important role in guiding future research on this compound. niscpr.res.inresearchgate.net Density Functional Theory (DFT) and other computational methods can be employed to predict the reactivity of the different functional groups, elucidate reaction mechanisms, and design new catalysts and reaction pathways.

For example, computational studies can help to understand the factors that govern the chemoselectivity of reactions at either the benzylic or allylic position. niscpr.res.in By modeling the transition states of competing reaction pathways, researchers can identify conditions that favor a desired outcome. This predictive power can significantly reduce the amount of experimental work required to optimize reactions.

Computational modeling can also be used to design novel catalysts with enhanced activity and selectivity for transformations involving this compound. researchgate.net By understanding the interactions between the substrate and the catalyst at a molecular level, new ligands and catalytic systems can be rationally designed to achieve specific synthetic goals. The integration of computational and experimental approaches will be crucial for unlocking the full potential of this versatile chemical compound.

Q & A

Q. What are the common synthetic routes for preparing 1-Allyl-2-(bromomethyl)benzene?

- Methodological Answer : Two primary methods are widely used:

- Allylation of Bromomethyl Precursors : Reacting 2-bromo-4-methylphenol with allyl bromide in acetone using K₂CO₃ as a base yields allyl-substituted intermediates. Purification via silica gel chromatography (Hex:EtOAc = 9:1) achieves high yields (~97%) .

- Bromination of Allylbenzenes : Hydrobromic acid (HBr) can brominate allylbenzene derivatives under reflux conditions. For example, phenethyl alcohol reacts with HBr at 110°C, followed by purification via fractional distillation under reduced pressure .

Both routes require inert atmospheres (e.g., argon) to prevent side reactions .

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Peaks for allyl (δ 5.0–6.0 ppm for vinyl protons) and bromomethyl (δ 3.8–4.2 ppm for CH₂Br) groups are diagnostic. Aromatic protons typically appear at δ 6.5–7.5 ppm .

- HRMS : Confirms molecular weight (e.g., [M+H]⁺ for C₁₀H₁₁Br requires m/z 210.0084).

- IR : Absorptions near 600–650 cm⁻¹ (C-Br stretch) and 1640 cm⁻¹ (C=C allyl) validate functional groups .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds.

- Protective Equipment : Nitrile gloves and lab coats prevent skin contact, as bromoalkanes are potential irritants.

- Waste Disposal : Neutralize residual HBr with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized for allylation in the presence of bromomethyl groups?

- Methodological Answer :

- Catalyst Selection : Copper(I) iodide with phosphine ligands accelerates coupling reactions (e.g., Sonogashira or Suzuki reactions) while minimizing bromine displacement .

- Temperature Control : Reactions at 50–60°C balance reactivity and stability of the bromomethyl group. Higher temperatures risk elimination or polymerization .

- Solvent Choice : Polar aprotic solvents (e.g., acetone or DMF) enhance nucleophilicity without degrading the allyl moiety .

Q. How can researchers resolve discrepancies in reported melting points or NMR data for this compound?

- Methodological Answer :

- Purity Assessment : Recrystallize the compound using hexane:EtOAc (40:1) to remove impurities that affect melting points .

- Solvent Effects : NMR shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆). Cross-reference data using identical solvents .

- Isotopic Labeling : Deuterated analogs (e.g., (1-Bromoethyl-2,2,2-d₃)benzene) help distinguish overlapping signals in complex mixtures .

Q. What are the applications of this compound in medicinal chemistry and materials science?

- Methodological Answer :

- Fluorescent Probes : The bromomethyl group serves as a reactive handle for conjugating fluorophores (e.g., tetraphenylethene derivatives) used in real-time apoptosis imaging .

- Polymer Synthesis : Allyl groups enable radical-initiated polymerization, creating cross-linked polymers with tunable hydrophobicity.

- Drug Intermediates : The compound is a precursor to trifluoromethylated analogs, which are explored for antiviral activity .

Data Contradiction Analysis

Q. Why do catalytic yields vary between reported syntheses of this compound derivatives?

- Methodological Answer :

- Catalyst Loading : Excess CuI (≥10 mol%) may deactivate via aggregation, reducing efficiency. Optimal loading is 5–7 mol% .

- Substrate Purity : Trace moisture in allyl bromide can hydrolyze bromomethyl groups, lowering yields. Pre-drying reagents over molecular sieves is critical .

- Steric Effects : Bulky substituents (e.g., trifluoromethyl groups) hinder coupling reactions, necessitating longer reaction times .

Methodological Tables

| Reaction Optimization Parameters | Typical Conditions | Impact on Yield |

|---|---|---|

| Catalyst (CuI/ligand) | 5 mol% | Maximizes coupling |

| Temperature | 50–60°C | Balances reactivity |

| Solvent | Acetone | Enhances solubility |

| Reaction Time | 24–48 hours | Avoids side products |

| Key Spectral Data | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

|---|---|---|

| Allyl protons | δ 5.1–5.9 (m) | δ 115–125 |

| Bromomethyl (CH₂Br) | δ 4.0 (s) | δ 30–35 |

| Aromatic protons | δ 6.7–7.3 (m) | δ 120–140 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.